molecular formula C19H16N4O4S B2816863 (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide CAS No. 865180-59-2

(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide

Cat. No.: B2816863
CAS No.: 865180-59-2
M. Wt: 396.42
InChI Key: MGPDFTOPSFZHJK-VZCXRCSSSA-N
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Description

(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound, featuring both a benzo[d]thiazole core and a nitrobenzamide moiety, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide typically involves a multi-step process:

    Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core. This can be achieved by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Acetamido Group: The acetamido group is introduced by reacting the benzo[d]thiazole derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Allylation: The allyl group is introduced via a nucleophilic substitution reaction, where the acetamido-benzo[d]thiazole derivative is treated with an allyl halide (e.g., allyl bromide) in the presence of a base like potassium carbonate.

    Formation of the Nitrobenzamide Moiety: The final step involves the condensation of the allyl-substituted benzo[d]thiazole derivative with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or hydroxylated derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamido and nitrobenzamide moieties.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzo[d]thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential antimicrobial and anticancer activities. The presence of both the benzo[d]thiazole and nitrobenzamide moieties suggests that it may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Preliminary studies indicate that it may exhibit cytotoxic effects against certain cancer cell lines, making it a potential lead compound for anticancer drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as antimicrobial coatings or advanced polymers.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole Derivatives: Compounds such as 2-aminobenzothiazole and 6-nitrobenzo[d]thiazole share structural similarities and exhibit similar biological activities.

    Nitrobenzamide Derivatives: Compounds like 2-nitrobenzamide and 4-nitrobenzamide also share the nitrobenzamide moiety and are studied for their antimicrobial and anticancer properties.

Uniqueness

What sets (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide apart is the combination of the benzo[d]thiazole core with the nitrobenzamide moiety, along with the presence of the acetamido and allyl groups. This unique structure may confer enhanced biological activity and selectivity, making it a promising candidate for further research and development.

Properties

IUPAC Name

N-(6-acetamido-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4S/c1-3-10-22-16-9-8-13(20-12(2)24)11-17(16)28-19(22)21-18(25)14-6-4-5-7-15(14)23(26)27/h3-9,11H,1,10H2,2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPDFTOPSFZHJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3[N+](=O)[O-])S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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